molecular formula C14H15NO4 B13822052 3-(p-Methoxyphenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone CAS No. 23598-92-7

3-(p-Methoxyphenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone

Cat. No.: B13822052
CAS No.: 23598-92-7
M. Wt: 261.27 g/mol
InChI Key: FGJSQIWLTMCNPH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone is a complex organic compound with a unique structure that combines a methoxyphenyl group, a propynyloxy group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-methoxyphenylacetic acid with propargyl alcohol to form 3-(4-methoxyphenyl)prop-2-yn-1-ol . This intermediate is then reacted with an isocyanate derivative to form the oxazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and propynyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and propynyloxy groups may also play a role in modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone is unique due to the presence of the oxazolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Biological Activity

3-(p-Methoxyphenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14_{14}H15_{15}NO4_{4}
  • CAS Number : 211839
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxazolidinone ring structure is known to participate in hydrogen bonding with proteins, which may modulate enzymatic activities and influence various biochemical pathways.

Antimicrobial Properties

Research indicates that oxazolidinones, including derivatives like this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro studies have indicated that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For instance, compounds within the oxazolidinone class have been shown to interfere with protein synthesis in cancer cells, leading to reduced cell viability.

Case Studies

  • In Vitro Antimicrobial Activity : A study published in PubMed evaluated various oxazolidinone derivatives for their antimicrobial activity. The results indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics, highlighting their potential as therapeutic agents against resistant pathogens .
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of oxazolidinones on different cancer cell lines. The study found that compounds similar to this compound significantly inhibited cell growth in breast and lung cancer models, suggesting a mechanism involving apoptosis induction .

Data Table: Biological Activity Overview

Activity Type Effect Reference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Properties

CAS No.

23598-92-7

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H15NO4/c1-3-8-18-10-13-9-15(14(16)19-13)11-4-6-12(17-2)7-5-11/h1,4-7,13H,8-10H2,2H3

InChI Key

FGJSQIWLTMCNPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(OC2=O)COCC#C

Origin of Product

United States

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